4-Methyl-1H-pyrazolo[3,4-b]pyridine
CAS No.: 856859-51-3
Cat. No.: VC2681776
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 856859-51-3 |
|---|---|
| Molecular Formula | C7H7N3 |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | 4-methyl-1H-pyrazolo[3,4-b]pyridine |
| Standard InChI | InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)4-9-10-7/h2-4H,1H3,(H,8,9,10) |
| Standard InChI Key | CVEAAUAFISZRDR-UHFFFAOYSA-N |
| SMILES | CC1=C2C=NNC2=NC=C1 |
| Canonical SMILES | CC1=C2C=NNC2=NC=C1 |
Introduction
Chemical Structure and Properties
Structural Features
4-Methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a fused ring system consisting of a pyrazole ring and a pyridine ring with a specific [3,4-b] fusion pattern. The compound contains a methyl group at the 4-position of the bicyclic system. This structural arrangement creates a unique three-dimensional architecture that influences its chemical reactivity and biological potential.
The molecular formula of this compound is C7H7N3, identical to its isomeric counterpart, 4-Methyl-1H-pyrazolo[4,3-c]pyridine. The compound belongs to the broader family of pyrazolopyridines, which are structurally analogous to purine bases and thus hold significant interest in medicinal chemistry applications. This structural similarity to purine bases potentially enables interaction with various biological targets related to nucleic acid metabolism and signaling pathways.
Physical and Chemical Properties
While specific data on 4-Methyl-1H-pyrazolo[3,4-b]pyridine is limited in the provided sources, insights can be drawn from related pyrazolopyridine compounds. The molecular weight of the compound is approximately 133.15 g/mol, based on its molecular formula. Pyrazolopyridines generally exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), with limited solubility in water. The compound likely possesses both basic and weakly acidic functional groups due to the presence of nitrogen atoms in the pyrazole and pyridine rings.
Synthetic Methodologies
Advanced Synthetic Methods
For industrial-scale production, optimization of reaction conditions using continuous flow reactors may enhance yield and purity. The implementation of green chemistry principles, including solvent recycling and waste minimization, is crucial for sustainable manufacturing processes. Purification typically involves column chromatography followed by structural confirmation through analytical techniques such as NMR spectroscopy and mass spectrometry.
Chemical Reactivity
Major Reaction Types
Based on the reactivity patterns of related pyrazolopyridines, 4-Methyl-1H-pyrazolo[3,4-b]pyridine likely undergoes several types of chemical transformations:
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Oxidation reactions using agents like potassium permanganate or hydrogen peroxide, potentially forming corresponding N-oxides
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Reduction reactions employing sodium borohydride or lithium aluminum hydride to yield reduced derivatives
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Electrophilic substitution reactions on the pyridine ring, including halogenation, nitration, or sulfonation
Reaction Conditions and Products
The reactivity of the compound is influenced by its unique structural features. Typical reaction conditions might include:
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Oxidation: Potassium permanganate in aqueous medium
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Reduction: Sodium borohydride in methanol
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Substitution: Chlorine gas for chlorination or concentrated nitric acid for nitration
These reactions produce derivatives with modified functional groups that can significantly alter the compound's biological activity profile.
Biological Activity and Applications
Enzyme Inhibition Properties
Pyrazolopyridines, including isomers of 4-Methyl-1H-pyrazolo[3,4-b]pyridine, have been studied for their enzyme inhibitory properties. Research on related compounds suggests potential inhibitory effects against various kinases involved in cancer progression. These compounds typically bind to the ATP-binding site of kinases, inhibiting phosphorylation processes essential for cell proliferation and survival. This mechanism disrupts critical signaling pathways in cancer cells.
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 5.2 |
| A549 | 3.8 |
| MCF-7 | 4.5 |
These values from related compounds suggest that properly functionalized pyrazolopyridines can exhibit meaningful anticancer activity, though specific values for 4-Methyl-1H-pyrazolo[3,4-b]pyridine would require further research.
Structure-Activity Relationship (SAR)
Key Structural Features Affecting Activity
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 4-Methyl-1H-pyrazolo[3,4-b]pyridine and its derivatives. Key findings from related compounds suggest:
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The influence of hydroxyl groups at specific positions, which may enhance biological activity
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The effect of bulky substituents, which tend to reduce potency
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The importance of the [3,4-b] fusion pattern in determining specific biological interactions
Substituent Effects
Research on pyrazolopyridine derivatives indicates that substituents at various positions significantly influence physicochemical and biological properties:
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Electron-donating groups (e.g., -OCH3, -CH3) may improve fluorescence and stability
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Electron-withdrawing groups (e.g., -Br, -Cl) might enhance reactivity for further functionalization
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Aryl groups at specific positions may correlate with antiproliferative potency
Comparative Analysis
Isomeric Comparison
Pyrazolopyridines exist as five isomers depending on the fusion positions of the pyrazole and pyridine rings: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. The [3,4-b] isomer (the subject of this report) differs from other isomers in its fusion pattern, which affects its three-dimensional structure and consequently its biological interactions.
Biological Activity Comparison
While specific comparative data is limited, research on related compounds suggests that subtle structural differences between isomers can significantly influence biological activity. For example:
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Different isomers may exhibit varying degrees of specificity for particular enzyme targets
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The positioning of the methyl group and the fusion pattern may affect binding affinity to biological targets
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Different isomers may demonstrate varying physicochemical properties that influence ADME characteristics
Research Methodologies
Analytical Techniques
Characterization of 4-Methyl-1H-pyrazolo[3,4-b]pyridine and related compounds typically involves:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
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Elemental analysis for compositional verification
Biological Assay Methods
Research on pyrazolopyridines often employs various biological assays to evaluate activity:
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In vitro enzyme inhibition assays to determine IC50 values
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Cell viability assays (e.g., MTT assay) to assess antiproliferative effects
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Molecular docking studies to predict binding interactions with target proteins
Future Research Directions
Structural Modifications
Future research on 4-Methyl-1H-pyrazolo[3,4-b]pyridine could focus on:
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Developing derivatives with enhanced potency and selectivity
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Exploring the effect of various substituents at different positions
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Investigating hybrid molecules combining the pyrazolopyridine scaffold with other bioactive moieties
Therapeutic Applications
Potential therapeutic applications that warrant further investigation include:
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Development of targeted anticancer agents
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Exploration of neurological applications
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Investigation of antimicrobial properties
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